3-bromo-5-methylpyridine-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methylpyridine-2-sulfonyl fluoride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the fifth position, and a sulfonyl fluoride group at the second position of the pyridine ring. It is a versatile chemical used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-methylpyridine-2-sulfonyl fluoride typically involves the bromination of 5-methylpyridine followed by sulfonylation and fluorination. The general steps are as follows:
Bromination: 5-methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce the bromine atom at the third position.
Sulfonylation: The brominated product is then treated with a sulfonyl chloride reagent to introduce the sulfonyl group at the second position.
Fluorination: Finally, the sulfonylated product is reacted with a fluorinating agent to convert the sulfonyl chloride to sulfonyl fluoride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-methylpyridine-2-sulfonyl fluoride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Cross-Coupling Reactions: The bromine atom allows for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and primary amines are commonly used.
Cross-Coupling Reactions: Palladium catalysts, boronic acids, and phosphine ligands are typically employed.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride are used.
Major Products Formed
Nucleophilic Substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-bromo-5-methylpyridine-2-sulfonyl fluoride is widely used in scientific research due to its reactivity and versatility. Some applications include:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical reactions.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and advanced materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-methylpyridine-2-sulfonyl fluoride involves its reactivity towards nucleophiles and its ability to participate in cross-coupling reactions. The sulfonyl fluoride group is highly electrophilic, making it susceptible to nucleophilic attack. The bromine atom allows for palladium-catalyzed cross-coupling reactions, facilitating the formation of complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2-methylpyridine
- 3-bromo-5-methoxypyridine
- 5-bromo-3-methylpyridine-2-sulfonyl fluoride
Uniqueness
3-bromo-5-methylpyridine-2-sulfonyl fluoride is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups provides a high degree of reactivity and versatility, making it a valuable compound in various chemical and biological applications.
Properties
CAS No. |
2299784-94-2 |
---|---|
Molecular Formula |
C6H5BrFNO2S |
Molecular Weight |
254.08 g/mol |
IUPAC Name |
3-bromo-5-methylpyridine-2-sulfonyl fluoride |
InChI |
InChI=1S/C6H5BrFNO2S/c1-4-2-5(7)6(9-3-4)12(8,10)11/h2-3H,1H3 |
InChI Key |
ITILXMSHGLYJFA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=C1)S(=O)(=O)F)Br |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.